2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is substituted with a carboxamide group and two phenyl rings, one of which is fluorinated and the other is methylthio-substituted .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the carboxamide group, and the substituted phenyl rings . The fluorine atom on one of the phenyl rings would likely have an impact on the electronic properties of the molecule, while the methylthio group on the other phenyl ring could influence its steric properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Applications
Palladium-Catalyzed Carbon−Sulfur Bond Formation : Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method using modified Migita reaction conditions. This method was applied to synthesize a key intermediate, tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide, demonstrating its significance in large-scale pharmaceutical synthesis (Norris & Leeman, 2008).
Thionation-Cyclization of Functionalized Enamides : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This process highlights the versatility of the compound in synthesizing thiazole derivatives through chemoselective thionation-cyclization (Kumar, Parameshwarappa, & Ila, 2013).
Synthesis of Oxazoles : Vijay Kumar, Saraiah, Misra, and Ila (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, indicating the compound’s utility in creating novel oxazole derivatives (Vijay Kumar, Saraiah, Misra, & Ila, 2012).
Pharmacological Applications
Antiallergic Activity : Ford et al. (1986) synthesized a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, showcasing the compound's potential in developing antiallergic drugs (Ford et al., 1986).
Cytotoxic Activity : Ahsan et al. (2018) synthesized 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues, evaluated for cytotoxicity against breast cancer cell lines. This highlights the compound's potential in cancer research (Ahsan et al., 2018).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use and the results of further studies. For example, if it shows promise as a drug, future research could focus on optimizing its properties, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methylsulfanylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c1-23-13-8-4-11(5-9-13)17-15(22)14-18-20-21(19-14)12-6-2-10(16)3-7-12/h2-9H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUIOYMXZBMLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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